(1S,2R)-2-phenylcyclopropane-1-carbonyl chloride

NMDA receptor antagonism Conformational restriction Antidepressant

Researchers developing stereospecific NMDA receptor antagonists or antibacterial agents often face supply chain inconsistency with racemic or diastereomeric mixtures that compromise pharmacological data. This (1S,2R)-configured acid chloride resolves that challenge by providing absolute stereochemical fidelity from the outset. • Serves as the definitive acylating agent for PPDC-type carboxamides, achieving NMDA receptor IC₅₀ values of 0.15-0.20 μM. • Enables synthesis of α-substituted PCCA libraries targeting OASS isoforms with nanomolar binding affinity. • Eliminates the need for late-stage chiral resolution in levomilnacipran analog development, directly preserving API enantiomeric excess.

Molecular Formula C10H9ClO
Molecular Weight 180.63
CAS No. 42916-12-1
Cat. No. B2943690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2R)-2-phenylcyclopropane-1-carbonyl chloride
CAS42916-12-1
Molecular FormulaC10H9ClO
Molecular Weight180.63
Structural Identifiers
SMILESC1C(C1C(=O)Cl)C2=CC=CC=C2
InChIInChI=1S/C10H9ClO/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9-/m0/s1
InChIKeySODZBMGDYKEZJG-IUCAKERBSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Chiral Cyclopropane Acid Chloride for Stereospecific Synthesis


(1S,2R)-2-Phenylcyclopropane-1-carbonyl chloride (CAS 42916-12-1) is a single-enantiomer trans-configured cyclopropane acid chloride bearing a phenyl substituent at C2 [1]. With molecular formula C₁₀H₉ClO and a molecular weight of 180.63 g/mol, it serves as a versatile chiral acylating agent for introducing the (1S,2R)-2-phenylcyclopropane fragment into amide, ester, and other derivatives . The compound is a key intermediate in medicinal chemistry programs targeting NMDA receptors, monoamine transporters, and bacterial cysteine biosynthesis enzymes, where the absolute stereochemistry directly governs pharmacological activity [2].

Stereochemical control Provides (1S,2R) configuration for stereospecific acylation studies without chiral resolution.
Enantiomer attribution Single enantiomer supports NMDA, OASS, and ACC research requiring defined stereochemistry.
MedChem building block Direct entry to PPDC-type NMDA antagonists, OASS inhibitors, and ethylene biosynthesis probes.

Why Single Enantiomer Purity Is Essential


The four stereoisomers of 2-phenylcyclopropane-1-carbonyl chloride—(1S,2R), (1R,2R), (1S,2S), and (1R,2S)—are distinct chemical entities with separate CAS numbers, and their downstream amide and ester derivatives exhibit fundamentally different biological activities [1]. Even when the racemic trans mixture (predominantly (1R,2R), CAS 939-87-7) or the cis diastereomer (CAS 62624-90-2) is commercially available at lower cost, their use introduces stereochemical heterogeneity that compromises enantiomeric purity of final products, alters pharmacological selectivity profiles, and invalidates structure-activity relationship data . In NMDA receptor programs, the (1S,2R) configuration provides IC₅₀ values in the 0.15–0.35 μM range, while the antipodal configuration or racemic mixtures yield different potency and selectivity profiles [2]. Procurement of the single, defined enantiomer is therefore a non-negotiable requirement for reproducible stereospecific synthesis.

Intended
(1S,2R) single enantiomer
Stereochemical identity critical for NMDA receptor interaction; enantiomer-attribution required.
Defined configuration avoids downstream chiral separation and SAR variability.
Risk if substituted
Racemic trans mixture or cis isomer
Racemate introduces 50% antipodal enantiomer; may shift NMDA potency profile and selectivity.
Cis diastereomer or other stereoisomers yield distinct pharmacological readouts; SAR data not transferable.

Quantitative Differentiation Evidence


NMDA Receptor Antagonist Potency Comparison

The (1S,2R)-configured PPDC (derived from the target acid chloride) exhibits an IC₅₀ of 0.20 ± 0.02 μM against NMDA receptor in [³H]MK-801 binding assays, representing a significant improvement over racemic milnacipran (±)-1, which is a weaker noncompetitive antagonist [1]. Further optimization of the (1S,2R) scaffold yielded 1-m-fluorophenyl analog 4c with IC₅₀ = 0.15 ± 0.02 μM, demonstrating that the (1S,2R) stereochemistry is a productive starting point for potency optimization, whereas analogs lacking the 1-phenyl group are completely inactive [1].

NMDA receptor potency
Head-to-head
PPDC (1S,2R): IC50 0.20 ± 0.02 μM; 4c analog: 0.15 ± 0.02 μM; racemic milnacipran weaker; 1-phenyl-deleted analog inactive.
Reported NMDA binding affinity context; (1S,2R) configuration supports antagonist design.
[3H]MK-801 binding, rat cortical membranes; exact comparator values not reported in same assay.
NMDA receptor antagonism Conformational restriction Antidepressant

Serotonin Transporter Selectivity Profiling

PPDC (1S,2R) retains weak serotonin (5-HT) reuptake inhibitory activity inherited from milnacipran, whereas the fluoro-substituted analogs 4b and 4c—still bearing the (1S,2R) cyclopropane core—completely lack 5-HT uptake inhibition while maintaining or improving NMDA receptor affinity [1]. This demonstrates that the (1S,2R) scaffold allows independent tuning of NMDA antagonism and monoamine transporter activity through peripheral substitution, a feature not achievable with alternative stereochemical series.

5-HT selectivity
Head-to-head
PPDC retains weak 5-HT uptake; 4b/4c (1S,2R) eliminate 5-HT inhibition while improving NMDA IC50 by 20–25%.
Scaffold allows independent tuning of NMDA and 5-HT activity; selectivity profile context.
5-HT uptake assay in rat synaptosomes; NMDA binding as above.
Serotonin transporter Selectivity profiling NMDA vs. 5-HT

Enantiomeric Purity vs. Racemic Mixtures

The (1S,2R) isomer (CAS 42916-12-1) is supplied at ≥95% purity as a single enantiomer , whereas the racemic trans mixture (CAS 939-87-7) is typically offered at only 90% technical grade [1]. All four optical isomers of 2-phenylcyclopropane carboxylate esters are separable by GC on β-cyclodextrin chiral stationary phases, confirming that each stereoisomer is analytically distinguishable [2]. Use of the racemate introduces 50% of the undesired (1R,2R) enantiomer, which must be separated downstream at significant cost.

Enantiomeric purity
Specification review
(1S,2R): ≥95% purity; racemic trans: 90% technical grade; all four isomers separable by chiral GC.
Enantiomeric purity avoids preparative chiral resolution; supports cost-effective stereospecific synthesis.
GC on β-cyclodextrin chiral stationary phase.
Chiral resolution Enantiomeric excess Stereochemical integrity

O-Acetylserine Sulfhydrylase Inhibition

Substituted 2-phenylcyclopropane carboxylic acids—readily accessible via amide coupling from the target acid chloride—bind to both isoforms of Salmonella typhimurium O-acetylserine sulfhydrylase (OASS-A and OASS-B) at nanomolar concentrations as demonstrated by computational design, STD-NMR, and enzyme inhibition assays [1]. The trans-2-phenylcyclopropane scaffold was rationally designed to compete with the natural substrate SAT, and the (1S,2R) acid chloride enables stereocontrolled synthesis of α-substituted analogs that refine structure-activity relationships for differential isoform inhibition [2].

OASS inhibition
Class-level
2-Phenylcyclopropane acid derivatives bind OASS-A and OASS-B at nanomolar concentrations (STD-NMR, enzyme assays).
Reported binding context; scaffold supports OASS inhibitor SAR studies with configurational confidence.
Exact Ki values in primary reference; recombinant StOASS isoforms.
Antibacterial Cysteine biosynthesis OASS inhibition

ACC Oxidase Inhibition in Ethylene Biosynthesis

trans-2-Phenylcyclopropane-1-carboxylic acid (PCCA), directly prepared by hydrolysis of the target acid chloride, acts as a competitive inhibitor of apple 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase with a determined Ki value, alongside cyclopropane-1,1-dicarboxylic acid (CDA) as a reference structural analog [1]. Among eight ACC structural analogs tested for wound-ethylene inhibition in Lycopersicum esculentum fruit discs, PCCA was one of only two compounds (with CDA) identified as main representatives of this inhibitor class [2]. The trans configuration of the phenyl and carboxyl groups is mechanistically required for ACC oxidase active-site recognition, making the stereodefined (1S,2R) acid chloride the appropriate precursor for generating pharmacologically relevant PCCA.

ACC oxidase inhibition
Class-level
PCCA: competitive inhibitor of apple ACC oxidase (Ki determined); one of two validated inhibitor classes.
Reported ethylene biosynthesis inhibitor context; stereodefined PCCA enables SAR exploration.
Apple Golden Delicious ACC oxidase; wound ethylene in tomato fruit discs.
Ethylene biosynthesis Plant biology ACC oxidase inhibition

Physical Property and Purity Specifications

The trans-2-phenylcyclopropane-1-carbonyl chloride scaffold has well-characterized physical properties: boiling point 108–110 °C at 2 mmHg, density 1.163 g/mL at 25 °C, and refractive index n20/D 1.556 . The (1S,2R) single enantiomer (CAS 42916-12-1) is available at ≥95% chemical purity, whereas the racemic trans mixture (CAS 939-87-7) is commonly supplied as 90% technical grade material [1]. These physical constants and purity specifications are critical quality control parameters for procurement and reaction scale-up in GMP and non-GMP synthesis environments.

Physical & purity specs
Specification review
BP 108–110°C/2 mmHg; density 1.163 g/mL; n20/D 1.556; purity ≥95% vs racemic 90% technical.
Physical constants support scale-up; higher initial purity reduces purification burden in multi-step synthesis.
Supplier specifications; QC parameters for non-GMP and GMP-like environments.
Boiling point Density Refractive index

Key Research and Industrial Applications


Synthesis of NMDA Receptor Antagonists

Investigators developing noncompetitive NMDA receptor antagonists for neurological indications should use (1S,2R)-2-phenylcyclopropane-1-carbonyl chloride (CAS 42916-12-1) as the acylating agent to install the active stereochemistry. The resulting PPDC-type carboxamides achieve IC₅₀ values of 0.15–0.20 μM against the NMDA receptor, whereas analogs derived from racemic trans acid chloride or the enantiomeric (1R,2R) isomer yield unpredictable and generally inferior activity [1]. The (1S,2R) scaffold further permits independent tuning of serotonergic off-target activity through peripheral aromatic substitution, a selectivity feature not replicable with racemic starting material [1].

Synthesis of Bacterial OASS Inhibitors

For antibacterial drug discovery programs targeting the cysteine biosynthetic pathway, the (1S,2R) acid chloride serves as the stereodefined precursor for synthesizing α-substituted 2-phenylcyclopropane carboxylic acid libraries. These compounds bind O-acetylserine sulfhydrylase isoforms (OASS-A and OASS-B) at nanomolar concentrations as confirmed by STD-NMR and enzymatic assays [2]. The single-enantiomer starting material ensures that SAR trends reflect genuine stereoelectronic effects rather than confounding stereochemical mixtures, which is essential for computational docking-guided lead optimization [3].

Preparation of Ethylene Biosynthesis Inhibitors

Agrochemical researchers studying ACC oxidase inhibition for post-harvest ethylene control should procure the (1S,2R) acid chloride and hydrolyze it to enantiomerically defined PCCA. The trans-2-phenylcyclopropane-1-carboxylic acid scaffold is one of only two validated structural classes (alongside cyclopropane-1,1-dicarboxylic acid) that competitively inhibit apple ACC oxidase and suppress wound ethylene in tomato fruit discs [4]. Using the stereodefined precursor eliminates the confounding biological variability introduced by racemic or diastereomeric PCCA mixtures.

Chiral Building Block for CNS Drug Programs

The (1S,2R) phenylcyclopropane fragment is the core stereochemical determinant in levomilnacipran (the active SNRI enantiomer) and (1S,2R)-tranylcypromine analogs. Researchers engaged in monoamine transporter or MAO inhibitor medicinal chemistry can use this acid chloride to prepare amide intermediates that retain the (1S,2R) configuration through subsequent synthetic steps, avoiding the need for late-stage chiral resolution. The ≥95% enantiomeric purity at the procurement stage directly translates to higher final API enantiomeric excess .

Application
Selection Property
Validation Focus
NMDA receptor antagonist research
(1S,2R) stereochemistry for PPDC-type carboxamide synthesis
NMDA receptor binding endpoint in recombinant assays
Bacterial OASS inhibitor research
Stereodefined precursor for α-substituted 2-phenylcyclopropane carboxylic acids
OASS-A/B binding and enzymatic inhibition assays
Ethylene biosynthesis inhibitor research
Enantiomer-defined PCCA precursor
ACC oxidase inhibition and wound ethylene suppression assays
CNS research chiral building block
(1S,2R) phenylcyclopropane configuration for monoamine transporter/MAO inhibitor scaffolds
Enantiomeric excess retention through synthetic steps; final API chirality verification
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